

Occludin Gene Splice Variants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Occlusin

Cat. No.: B1165819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Occludin is an integral membrane protein that plays a crucial role in the formation and regulation of tight junctions (TJs), which are essential for maintaining the barrier function of epithelial and endothelial cell layers.[1][2] The human occludin gene (OCLN) is located on chromosome 5q13 and is subject to alternative splicing, giving rise to multiple protein isoforms with distinct structural and functional properties.[3][4] This technical guide provides a comprehensive overview of the known occludin splice variants, their functions, the signaling pathways they are involved in, and detailed experimental protocols for their study.

Occludin Splice Variants and their Functions

Alternative splicing of the occludin pre-mRNA results in the expression of several isoforms, with the most well-characterized being Occludin 1B, Occludin (Δ E9), and Occludin TM4-. These variants exhibit differences in their protein domains, subcellular localization, and functional effects.

Occludin 1B

Occludin 1B is a longer isoform of occludin that contains an additional 56 amino acids at its N-terminus due to the inclusion of an extra exon.[5][6] This variant is co-expressed with the

canonical occludin in various epithelial tissues and cell lines, including the intestine, brain, kidney, and liver.[5]

Function: Occludin 1B colocalizes with wild-type occludin at tight junctions and is believed to play a role in the structure and function of these cell-cell adhesion complexes.[5] While its precise function is still under investigation, its broad expression pattern suggests an important role in maintaining epithelial barrier integrity.[5][6]

Occludin ($\Delta E9$)

This splice variant is characterized by the deletion of exon 9, resulting in a truncated C-terminal domain.[1] It has been identified in liver cell lines and its expression is implicated in the regulation of apoptosis and cell invasion.[1]

Function: Studies have shown that wild-type occludin induces mitochondria-mediated apoptosis and inhibits cell invasion, effects that are absent in cells expressing the Occ($\Delta E9$) variant.[1] This suggests that exon 9 of occludin is critical for its tumor-suppressive functions. The pro-apoptotic function of wild-type occludin is linked to its ability to increase calcium release from the endoplasmic reticulum, a function that is lost in the Occ($\Delta E9$) variant.[1]

Occludin TM4-

The TM4- isoform of occludin arises from the skipping of exon 4, which encodes the fourth transmembrane domain.[7][8] This results in a protein with an extracellularly located C-terminus, a significant alteration from the canonical occludin structure.[7][8] The expression of the TM4- isoform has been observed in human and monkey tissues but not in murine or canine cells, suggesting a more recent evolutionary origin.[7][8]

Function: The altered topology of the TM4- isoform impairs its ability to properly localize to the tight junction and to interact with ZO-1, a key scaffolding protein of the tight junction complex. [4][9] This variant is thought to be expressed at low levels under specific conditions, such as in subconfluent cells, and may play a role in regulating occludin function during dynamic cellular processes like cell migration and proliferation.[7]

Quantitative Data on Occludin Splice Variants

Splice Variant	Molecular Weight (Predicted)	Tissue/Cell Line Expression	Functional Impact (Quantitative)
Occludin (Wild-Type)	~65 kDa[4]	Ubiquitous in epithelial and endothelial cells	Baseline Transepithelial Electrical Resistance (TEER) in MDCK II cells: ~150 Ω -cm ² [10]
Occludin 1B	~71 kDa	Co-expressed with wild-type in intestine, brain, kidney, liver, T84, and MDCK cells[5]	Overexpression in MDCK cells leads to a modest increase in TEER.[5]
Occludin (Δ E9)	Not specified	Liver cell lines (e.g., HepG2)[1]	Does not induce apoptosis or inhibit invasion, unlike wild-type occludin.[1]
Occludin TM4-	~58 kDa[7][8]	Human tissues (placenta, colon), Caco-2 cells; upregulated in subconfluent cells[4][7]	Leads to altered subcellular distribution and loss of co-localization with ZO-1.[9]

Signaling Pathways

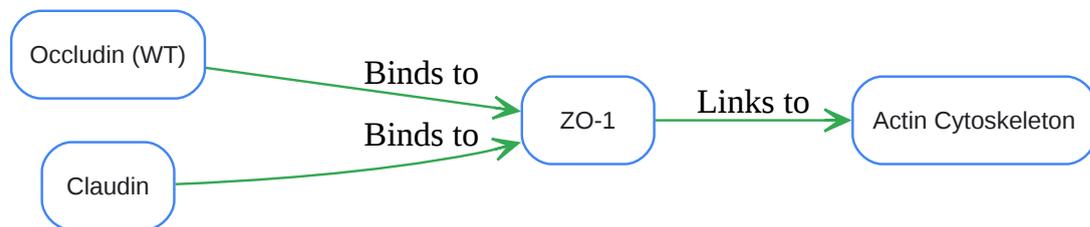
The functions of occludin and its splice variants are intricately linked to various signaling pathways that regulate tight junction dynamics, cell proliferation, and apoptosis.

Tight Junction Assembly and Regulation

Wild-type occludin is a key component of the tight junction complex, interacting with other transmembrane proteins like claudins and scaffolding proteins such as ZO-1, ZO-2, and cingulin.[4][11] The proper localization and function of occludin are regulated by phosphorylation and interactions with the actin cytoskeleton. The absence of the fourth

transmembrane domain in the TM4- variant disrupts its interaction with ZO-1, leading to its mislocalization and a potential dominant-negative effect on tight junction integrity.

Occludin in Tight Junction Assembly

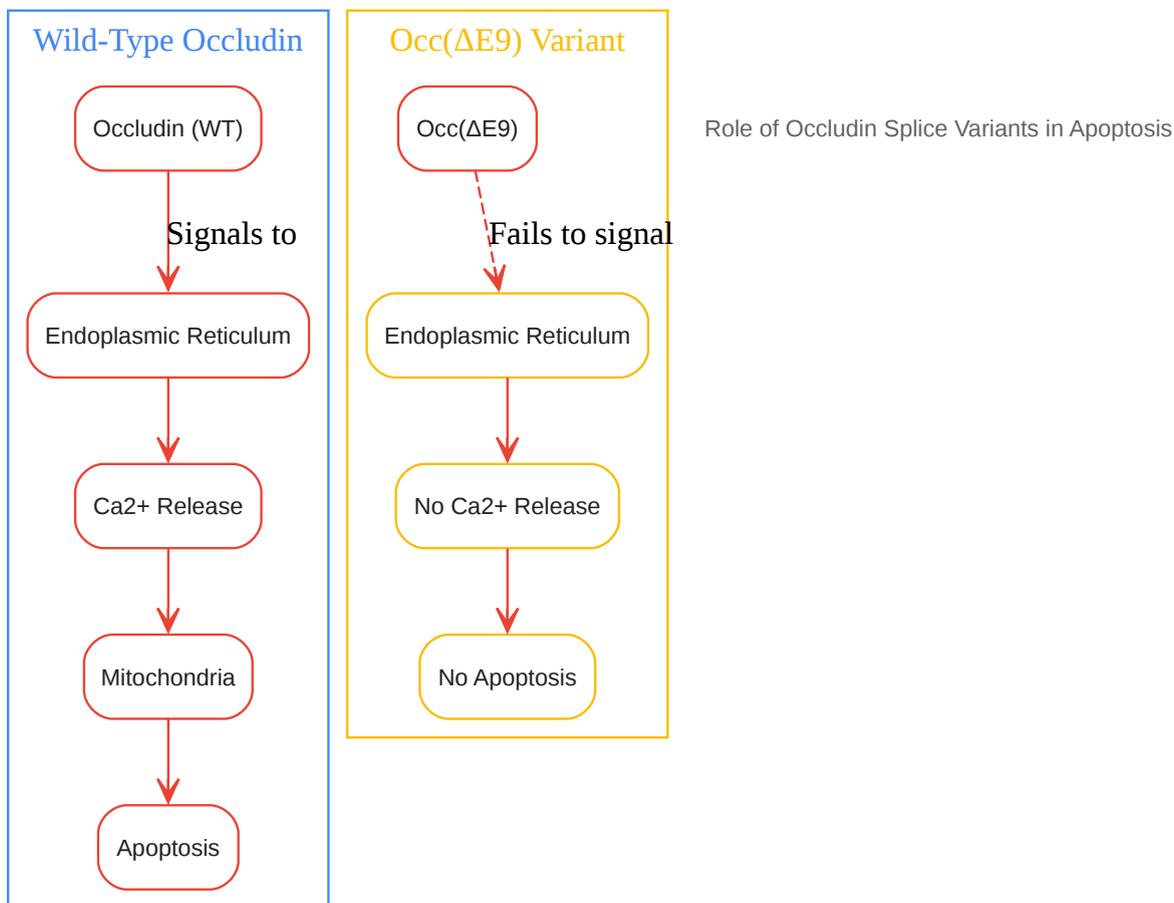


[Click to download full resolution via product page](#)

Caption: Simplified diagram of wild-type occludin's interaction within the tight junction complex.

Apoptosis Signaling Pathway

Wild-type occludin has been shown to induce apoptosis through a mitochondria-mediated pathway that involves the release of calcium from the endoplasmic reticulum. The Occ(Δ E9) splice variant, lacking a critical portion of the C-terminal domain, is unable to trigger this calcium release and subsequent apoptotic cascade.



[Click to download full resolution via product page](#)

Caption: Differential effects of wild-type occludin and the Occ(Δ E9) variant on the apoptosis signaling pathway.

Experimental Protocols

Cloning of Occludin Splice Variants

Objective: To generate expression vectors for different occludin isoforms.

Methodology:

- RNA Isolation and cDNA Synthesis: Total RNA is extracted from a cell line or tissue known to express the desired splice variant (e.g., Caco-2 for TM4-, HepG2 for Occ(Δ E9)). First-strand

cDNA is synthesized using a reverse transcriptase and oligo(dT) or random hexamer primers.

- **PCR Amplification:** Splice variant-specific primers are designed to amplify the full-length coding sequence of the target isoform. High-fidelity DNA polymerase is used to minimize PCR errors.
- **Cloning into Expression Vector:** The PCR product is purified and cloned into a suitable mammalian expression vector (e.g., pcDNA3.1) containing a selectable marker and a strong promoter. The construct is then transformed into competent *E. coli* for plasmid amplification.
- **Sequence Verification:** The sequence of the cloned insert is verified by Sanger sequencing to ensure that the correct splice variant has been cloned without any mutations.

Site-Directed Mutagenesis

Objective: To introduce specific mutations or deletions into the occludin sequence to study the function of specific domains or to create splice variant mimics.

Methodology:

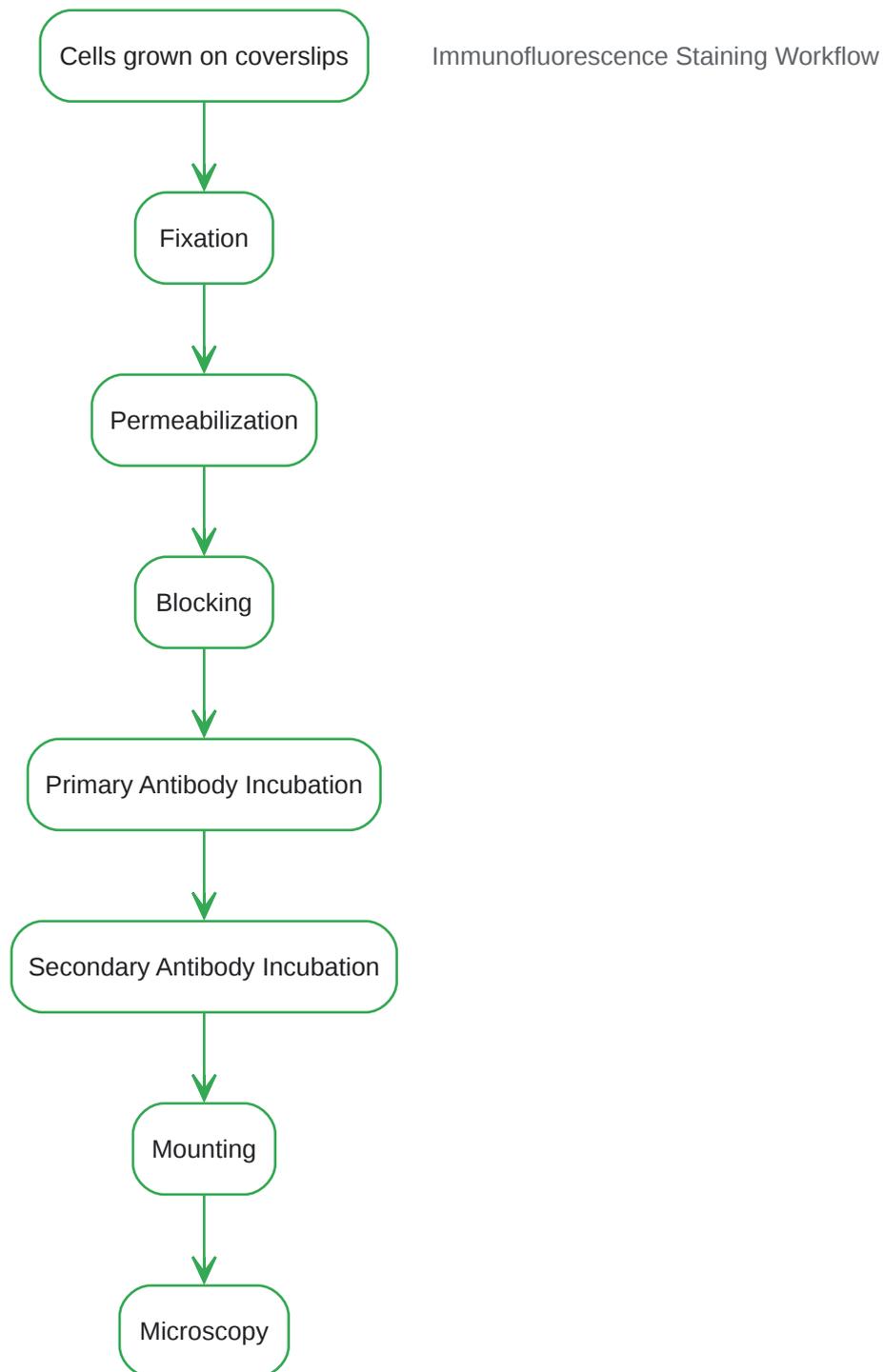
- **Primer Design:** Mutagenic primers are designed to be complementary to the template plasmid but contain the desired mutation (e.g., a deletion of exon 9).[\[3\]](#)[\[12\]](#)[\[13\]](#)
- **PCR Amplification:** A PCR reaction is performed using a high-fidelity DNA polymerase and the mutagenic primers with a wild-type occludin expression plasmid as the template. The reaction amplifies the entire plasmid, incorporating the desired mutation.[\[3\]](#)[\[12\]](#)[\[13\]](#)
- **Template Digestion:** The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.[\[12\]](#)[\[13\]](#)
- **Transformation and Sequencing:** The mutated plasmid is then transformed into competent *E. coli*. Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.[\[12\]](#)[\[13\]](#)

Immunofluorescence Staining

Objective: To visualize the subcellular localization of occludin splice variants.

Methodology:

- Cell Culture and Transfection: Cells (e.g., MDCK II) are grown on glass coverslips and transfected with expression vectors for the occludin splice variants.
- Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or methanol).[14][15] If a membrane-impermeable fixative is used, cells are then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to intracellular epitopes.
- Immunostaining: Cells are incubated with a primary antibody specific for occludin or an epitope tag, followed by a fluorescently labeled secondary antibody.[16] Nuclei can be counterstained with DAPI.
- Microscopy: Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope.[16]



[Click to download full resolution via product page](#)

Caption: A general workflow for immunofluorescence staining of occludin splice variants.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction of occludin splice variants with other proteins, such as ZO-1.

Methodology:

- Cell Lysis: Cells expressing the occludin splice variant of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.[17][18]
- Immunoprecipitation: The cell lysate is incubated with an antibody against the protein of interest (e.g., occludin or a tag). Protein A/G beads are then added to capture the antibody-protein complexes.[17][19]
- Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
- Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the potential interacting partners (e.g., ZO-1).[20]

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the effect of occludin splice variant expression on the barrier function of epithelial monolayers.

Methodology:

- Cell Culture on Transwell Inserts: Epithelial cells (e.g., MDCK II) are seeded on permeable Transwell inserts and allowed to form a confluent monolayer.[21][22]
- TEER Measurement: The electrical resistance across the cell monolayer is measured using a voltmeter. The resistance of a blank insert is subtracted, and the value is multiplied by the surface area of the insert to obtain the TEER in $\Omega \cdot \text{cm}^2$. [21][22]
- Data Analysis: TEER is measured at different time points after transfection with occludin splice variants to determine their effect on the formation and maintenance of the epithelial barrier.

Conclusion

The alternative splicing of the occludin gene generates a repertoire of protein isoforms with diverse and sometimes opposing functions. Understanding the regulation of occludin splicing and the specific roles of each variant is crucial for elucidating the complex mechanisms of tight junction regulation in health and disease. The experimental protocols detailed in this guide provide a framework for researchers to investigate the expression, localization, and functional consequences of occludin splice variants, which may ultimately lead to the identification of new therapeutic targets for diseases associated with epithelial barrier dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel splice variant of occludin deleted in exon 9 and its role in cell apoptosis and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of occludin expression leads to diverse phenotypic alterations in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occludin 1B, a Variant of the Tight Junction Protein Occludin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein-protein Interactions and Co-localization Between Components of Gap, Tight, and Adherens Junctions in Murine Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Occludin TM4(-): an isoform of the tight junction protein present in primates lacking the fourth transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression of the tight junction protein occludin includes differential splicing and alternative promoter usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 14. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pubmed.ncbi.nlm.nih.gov]
- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Interaction of zonula occludens-1 (ZO-1) with alpha-actinin-4: application of functional proteomics for identification of PDZ domain-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transepithelial electrical resistance (TEER): a functional parameter to monitor the quality of oviduct epithelial cells cultured on filter supports - PMC [pubmed.ncbi.nlm.nih.gov]
- 22. TEER measurement techniques for in vitro barrier model systems - PMC [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Occludin Gene Splice Variants: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1165819#occludin-gene-splice-variants-and-their-functions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com